molecular formula C21H14ClF2N3O3S B2862981 N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252908-56-7

N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2862981
CAS No.: 1252908-56-7
M. Wt: 461.87
InChI Key: TZALSFZRIDIPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C21H14ClF2N3O3S and its molecular weight is 461.87. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

One significant application of similar chemical structures involves the development of radioligands for Positron Emission Tomography (PET) imaging. For instance, a study described the radiosynthesis of [18F]PBR111, a radioligand aimed at imaging the translocator protein (18 kDa) with PET. This research is crucial for neuroimaging, particularly for identifying markers of neuroinflammation and microglia activation in various neurological disorders (Dollé et al., 2008).

Antimicrobial and Anti-Inflammatory Agents

Another area of application is in the development of antimicrobial and anti-inflammatory agents. A study synthesized derivatives of similar chemical structures, which showed significant anti-inflammatory activity. Such compounds can lead to the development of new therapeutic agents for treating inflammation-related conditions (Sunder & Maleraju, 2013).

Anticancer Research

Similar compounds have been synthesized and evaluated for their antitumor activities, indicating their potential as anticancer agents. For example, research into acyclonucleoside hydroxamic acids as inhibitors of ribonucleotide reductase suggests a mechanism for antitumor action, which is a promising avenue for cancer treatment (Farr et al., 1989).

Neuroinflammation and Neurodegenerative Disorders

Further research into novel pyrazolo[1,5-a]pyrimidines as translocator protein 18 kDa (TSPO) ligands highlights the role of similar compounds in detecting early biomarkers of neuroinflammatory processes. These studies are essential for understanding and potentially treating neurodegenerative disorders (Damont et al., 2015).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF2N3O3S/c22-15-9-14(5-6-16(15)24)25-18(28)11-26-17-7-8-31-19(17)20(29)27(21(26)30)10-12-1-3-13(23)4-2-12/h1-9,17,19H,10-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUYBIWBNPJVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2C1N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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